
2-Bromo Carbidopa
Vue d'ensemble
Description
2-Bromo Carbidopa is a chemical compound with the molecular formula C10H13BrN2O4 and a molecular weight of 305.13 g/mol . It is a derivative of Carbidopa, which is commonly used in the treatment of Parkinson’s disease.
Applications De Recherche Scientifique
2-Bromo Carbidopa has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson’s disease.
Industry: It is used in the development of pharmaceuticals and other chemical products .
Mécanisme D'action
- DDC plays a crucial role in the biosynthesis of neurotransmitters. It converts L-DOPA (levodopa) to dopamine and is also involved in the synthesis of serotonin from L-tryptophan .
- This increased CNS availability of levodopa allows for enhanced dopamine synthesis, alleviating symptoms of Parkinson’s disease .
- Impact on Bioavailability : By enhancing levodopa availability in the CNS, it improves therapeutic efficacy .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Analyse Biochimique
Biochemical Properties
2-Bromo Carbidopa interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. Similar to Carbidopa, it is expected to inhibit the enzyme aromatic amino acid decarboxylase (AADC), thereby attenuating the metabolism of levodopa outside the central nervous system
Cellular Effects
Studies on Carbidopa have shown that it can inhibit T cell activation both in vitro and in vivo . It is plausible that this compound may have similar effects on cellular function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is likely to be similar to that of Carbidopa. Carbidopa inhibits the peripheral metabolism of levodopa by blocking the action of DDC . This inhibition could lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been extensively studied. Research on Carbidopa has shown that its effect is not dose-dependent .
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as Carbidopa, which inhibits the conversion of levodopa to dopamine outside the central nervous system . This could also include effects on metabolic flux or metabolite levels.
Transport and Distribution
Carbidopa is widely distributed in the tissues, except in the brain . It is plausible that this compound may have a similar distribution pattern.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo Carbidopa typically involves the bromination of Carbidopa. One common method is the reaction of Carbidopa with bromine in an appropriate solvent under controlled conditions. The reaction is usually carried out at a low temperature to prevent over-bromination and to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) can help in achieving the desired quality and consistency of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo Carbidopa can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of Carbidopa, while oxidation and reduction reactions can result in different oxidized or reduced forms of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbidopa: The parent compound, used in combination with levodopa for the treatment of Parkinson’s disease.
3-Bromo Carbidopa: Another brominated derivative of Carbidopa with similar properties.
Levodopa: A precursor to dopamine, often used in combination with Carbidopa to enhance its effectiveness.
Uniqueness
2-Bromo Carbidopa is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. This modification can lead to differences in its pharmacokinetics and pharmacodynamics compared to other similar compounds .
Propriétés
IUPAC Name |
3-(2-bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O4/c1-10(13-12,9(16)17)4-5-2-7(14)8(15)3-6(5)11/h2-3,13-15H,4,12H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBONFZRHFUWIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1Br)O)O)(C(=O)O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747218 | |
| Record name | 3-(2-Bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246817-47-9 | |
| Record name | 3-(2-Bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


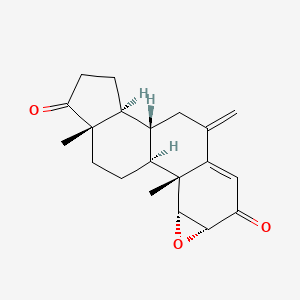
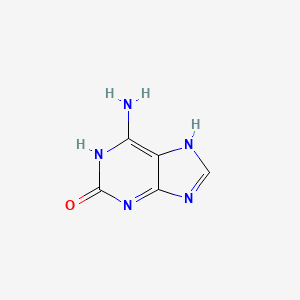


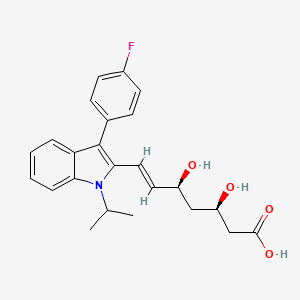
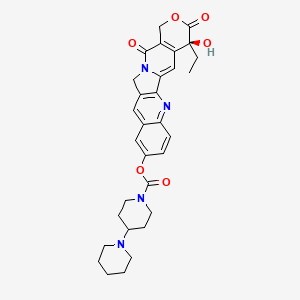
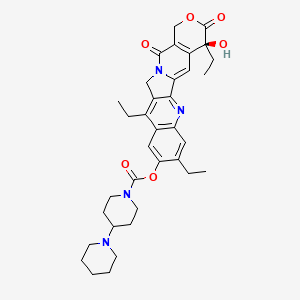
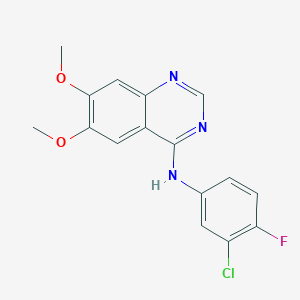
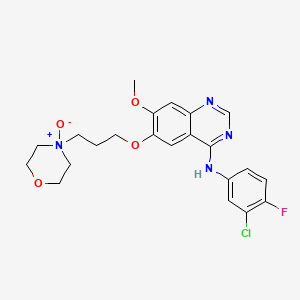
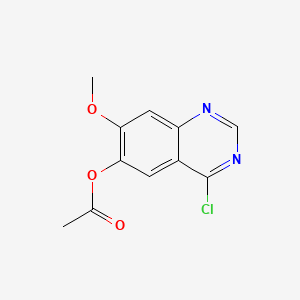
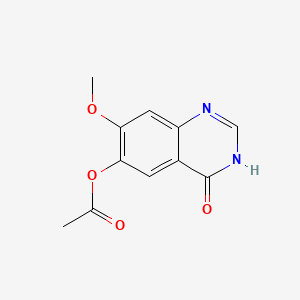
![(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B601139.png)
